1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S3250764
CAS No.
54605-74-2
M.F
C12H11ClN2O
M. Wt
234.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carb...

CAS Number

54605-74-2

Product Name

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68

InChI

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3

InChI Key

PXADITRBANJNSZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=O

solubility

not available

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at the 3 and 5 positions. The presence of the aldehyde functional group at position 4 enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C12H12ClN3O, and it has a molar mass of approximately 249.69 g/mol.

Due to its functional groups:

  • Condensation Reactions: The aldehyde group can react with amines to form imines or with hydrazines to yield hydrazones.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by alcohols, leading to hemiacetal formation.
  • Vilsmeier-Haack Reaction: This reaction allows for further functionalization of the compound, enhancing its utility in synthetic applications .

The biological activity of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been explored in various studies. Compounds in the pyrazole class are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Specific studies have indicated potential antimicrobial and anticancer activities, although detailed mechanisms of action require further investigation .

Several synthesis methods have been reported for 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves the reaction of an appropriate phenylhydrazone with a Vilsmeier reagent (typically derived from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at position 4 of the pyrazole ring .
  • Direct Synthesis from Hydrazones: The compound can also be synthesized from hydrazones derived from aryl methyl ketones through condensation reactions followed by oxidation steps .

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: In the development of new materials with specific properties based on pyrazole derivatives.

Several compounds share structural similarities with 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeSimilar pyrazole structure but with a 3-chloro substitutionDifferent electronic properties due to chlorine position
1-(phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeLacks halogen substitutionPotentially different reactivity and biological activity
3,5-Dimethylpyrazole-4-carbaldehydeNo aromatic substitutionSimpler structure may lead to different applications

The presence of the chlorophenyl group in 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde distinguishes it from these compounds by potentially enhancing its lipophilicity and biological activity compared to non-halogenated analogs.

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Dates

Last modified: 08-19-2023

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